molecular formula C7H11ClN2O B180490 4-Methoxybenzene-1,2-diamine hydrochloride CAS No. 106658-14-4

4-Methoxybenzene-1,2-diamine hydrochloride

Cat. No. B180490
CAS RN: 106658-14-4
M. Wt: 174.63 g/mol
InChI Key: UDVLWGZLJFQYGP-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,2-diamine hydrochloride, also known as 3,4-Diaminoanisole hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O . It has a molecular weight of 174.63 g/mol .


Synthesis Analysis

The synthesis of this compound involves a photoredox reaction between protonated azobenzenes and the solvent to produce hydrazobenzene . This is followed by an o-semidine rearrangement of the hydrazobenzene to afford the N²-arylbenzene-1,2-diamine . Finally, a condensation reaction between the N²-arylbenzene-1,2-diamine and acetaldehyde occurs .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 174.0559907 g/mol .


Chemical Reactions Analysis

4-Methoxybenzene-1,2-diamine is a chemical intermediate used in the production of quinoxalines . It acts as an intramolecular hydrogen acceptor and undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.3 Ų .

Scientific Research Applications

Solvent-Controlled Photoreaction

  • Research Focus : The photoreaction of 4-methoxyazobenzenes in different solvents produces distinct products: N2-aryl-4-methoxybenzene-1,2-diamines or 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles, depending on the solvent used. A proposed reaction mechanism explains the selectivity of these reactions (Chen, Hsu, Ho, & Ho, 2021).

Corrosion Inhibition

  • Research Focus : Novel compounds, including N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine), demonstrate high corrosion inhibition efficiency for mild steel in acidic solutions. This has significant industrial applications (Singh & Quraishi, 2016).

Electrochemical Reduction

  • Research Focus : Electrochemical reduction studies of methoxychlor (4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene)) at carbon and silver cathodes reveal insights into the reduction process and potential environmental applications (McGuire & Peters, 2016).

Ionophore for PVC Membrane Electrodes

  • Research Focus : A diamino compound, including 4-methoxybenzene-1,2-diamine derivatives, serves as an effective ionophore in PVC membrane electrodes for potentiometric determination of Be2+ ions, indicating potential applications in analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).

Kinetics of Chemical Reactions

  • Research Focus : Studies on the kinetics of reactions involving methoxybenzenes, such as the synthesis and selectivity of dichloro-methoxybenzenes, provide foundational knowledge for chemical synthesis processes (Wang, Liu, Zhu, & Jing, 2010).

Synthesis of High-Performance Engineering Plastics

  • Research Focus : The synthesis of polyimides containing azomethine linkages using substituted aromatic diamines, including 4-methoxybenzene-1,2-diamine variants, has applications in producing high-performance engineering plastics (Iqbal, Khosa, Jamal, & Hamid, 2015).

Environmental Studies

  • Research Focus : Methoxyphenols, including derivatives of 4-methoxybenzene-1,2-diamine, are used as proxies for terrestrial biomass, providing insights into environmental changes and lignin alteration processes (Vane & Abbott, 1999).

Safety and Hazards

4-Methoxybenzene-1,2-diamine hydrochloride should be handled with care as it can cause severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Future Directions

While specific future directions for 4-Methoxybenzene-1,2-diamine hydrochloride are not mentioned in the search results, it’s worth noting that it’s used as a chemical intermediate in the production of quinoxalines , indicating potential applications in chemical synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

4-Methoxybenzene-1,2-diamine hydrochloride is an intramolecular hydrogen acceptor and undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol . This reaction mechanism has been observed in urine samples

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intramolecular hydrogen acceptor. It undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol . This suggests that it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in water, alcohol, and ketone solvents , it may be transported and distributed via these mediums.

properties

IUPAC Name

4-methoxybenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVLWGZLJFQYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59548-39-9
Record name 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59548-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC62971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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